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Compound of Interest

Compound Name: TRV-7019

Cat. No.: B10857385

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy, mechanism of action, and
experimental data for two opioid receptor modulators: TRV-7019 (Oliceridine) and methadone.
The information is intended to support research and drug development efforts in the field of
analgesia and opioid use disorder.

Executive Summary

TRV-7019 (Oliceridine) and methadone are both potent analgesics that target the p-opioid
receptor (MOR). However, they exhibit distinct pharmacological profiles that influence their
efficacy and side-effect profiles. Oliceridine is a G protein-biased MOR agonist, designed to
preferentially activate the G protein signaling pathway responsible for analgesia, with reduced
engagement of the (-arrestin pathway, which is associated with adverse effects like respiratory
depression and constipation. In contrast, methadone is a full MOR agonist and also acts as an
N-methyl-D-aspartate (NMDA) receptor antagonist, contributing to its efficacy in neuropathic
pain and in mitigating opioid tolerance.

This guide presents a side-by-side comparison of their mechanisms, preclinical and clinical
efficacy data, and available experimental protocols to provide a comprehensive resource for
the scientific community.

Mechanism of Action
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TRV-7019 (Oliceridine)

Oliceridine is a novel p-opioid receptor (MOR) agonist characterized by its G protein signaling
bias. Unlike traditional opioids that activate both G protein and B-arrestin pathways, oliceridine
preferentially engages the G protein-coupled signaling cascade, which is primarily responsible
for mediating analgesia.[1][2][3] This biased agonism is intended to reduce the recruitment of
B-arrestin, a protein implicated in opioid-related adverse effects such as respiratory depression
and gastrointestinal issues.[1][2][4]

Methadone

Methadone's mechanism of action is twofold. It is a potent agonist at the p-opioid receptor,
similar to other opioids, which is the primary source of its analgesic effects.[4] Additionally,
methadone functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA)
receptor. This secondary action is thought to contribute to its effectiveness in managing
neuropathic pain and may play a role in reducing the development of tolerance to its analgesic
effects.

Signaling Pathways

The differential engagement of intracellular signaling pathways is a key distinction between
oliceridine and methadone.

Oliceridine Signaling Pathway
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Caption: Oliceridine's G protein-biased signaling at the p-opioid receptor.

Methadone Signaling Pathway
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Caption: Methadone's dual mechanism of action on p-opioid and NMDA receptors.

Preclinical Efficacy Comparison

Direct preclinical comparisons between oliceridine (referred to as TRV130 in the study) and
methadone have been conducted in rat models.
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Parameter

TRV130
(Oliceridine)

Methadone

Study Details

Antinociception

Produced similar
magnitudes and time
courses of thermal
antinociception at a
3.2 mg/kg dose.

Produced similar
magnitudes and time
courses of thermal
antinociception at a
3.2 mg/kg dose.

Antinociceptive effects
peaked at 30 minutes
and dissipated by 100
minutes in a hot plate

test in rats.[4]

Fentanyl Choice

Less effective than
methadone in
decreasing fentanyl
choice in opioid-

dependent rats.

More effective than
TRV130 in decreasing
fentanyl choice and
increasing food choice
in opioid-dependent

rats.

A study evaluating the
effects on fentanyl-
vs.-food choice in
opioid-dependent and
post-opioid-dependent
rats.[4]

Withdrawal Signs

Decreased somatic
withdrawal signs and
weight loss in opioid-

dependent rats,

similar to methadone.

Decreased somatic
withdrawal signs and
weight loss in opioid-
dependent rats,
similar to TRV130.

The same study also
assessed the
suppression of opioid

withdrawal signs.[4]

Clinical Efficacy

Direct comparative clinical trials between oliceridine and methadone are not readily available.
The following tables summarize efficacy data from clinical trials where each drug was
compared to other agents, most notably morphine for oliceridine.

TRV-7019 (Oliceridine) Clinical Efficacy in Postoperative
Pain
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Patient Key Efficacy
Study Comparator . . Results
Population Endpoints
Oliceridine
regimens (0.1
mg, 0.35 mg, 0.5
mg) showed
significantly
Patients with Proportion of higher responder
) moderate-to- treatment rates (50%, 62%,

APOLLO-1 Morphine, ]
severe pain responders 65.8%

(Phase 1ID[3][5] Placebo ) ]
following through 48 respectively)
bunionectomy hours. compared to

placebo (15.2%).
The 0.35 mg and
0.5 mg doses
were non-inferior
to morphine.[3]
Oliceridine
regimens (0.1,
0.35,and 0.5
mg)
demonstrated
] ] effective
Patients with o
) analgesia with
) moderate-to- Proportion of

APOLLO-2 Morphine, ] responder rates
severe pain treatment

(Phase 1)[5][6] Placebo ] of 61.0%, 76.3%,
following responders.

] and 70.0%,
abdominoplasty )
respectively,
compared to
45.7% for
placebo and
78.3% for
morphine.[6]

Phase IIb[7] Morphine, Patients with Reduction in pain  Oliceridine

Placebo moderate-to- intensity. produced
severe pain
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following analgesia similar

abdominoplasty to morphine.[7]

Methad linical Eff in Chronic Pain

. . Key Efficacy
Study Patient Population . Results
Endpoints
This study aimed to
evaluate the efficacy
and safety of a
Outpatients with Pain scores, pain methadone dosing
severe chronic interference scores, protocol. The protocol
NCT02335398[1] , _ , -
noncancer and cancer  neuropathic pain involved specific
pain score. conversion ratios from
other opioids like
morphine and
fentanyl.[1]
Methadone was found
] to be as effective as
Review of 10 ) ) ] o
) Cancer patients Analgesic efficacy other opioids,
articles[8] ) )
including fentanyl, for
cancer pain.[8]
71% of patients had a
) statistically significant
) ) ) Pain score and ] o
Study by Ding et al. 90 patients with drop in their pain
) frequency of ]
(2022)[8] refractory pain score and daily

breakthrough pain.
frequency of

breakthrough pain.[8]

Safety and Tolerability
TRV-7019 (Oliceridine)

Clinical trials have suggested a favorable safety and tolerability profile for oliceridine compared
to morphine, particularly regarding respiratory and gastrointestinal adverse events.
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Adverse Event

Oliceridine vs. Morphine

Study Details

Respiratory Safety

A composite measure of
respiratory safety burden
(RSB) showed a dose-
dependent increase with
oliceridine, but none of the
doses were statistically
different from morphine in the
APOLLO-1 trial.[3] In another
study, oliceridine
administration resulted in
significantly less respiratory
depression than morphine in
healthy older volunteers.[9] A
meta-analysis showed a
significantly lower incidence of
respiratory safety events with
oliceridine compared to

morphine.[10]

APOLLO-1,[3] a study in older
volunteers,[9] and a meta-

analysis.[10]

Gastrointestinal Events

Gastrointestinal adverse
events increased in a dose-
dependent manner with
oliceridine.[3] However, the
odds ratio for rescue
antiemetic use was
significantly lower for
oliceridine regimens compared
to morphine.[3] A retrospective
cohort study showed a lower
incidence of postoperative
nausea and vomiting (PONV)
with oliceridine compared to

conventional opioids.[11]

APOLLO-1,[3] APOLLO-2,[12]
and a retrospective cohort
study.[11]

Methadone
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Methadone's use is associated with a complex side effect profile that requires careful

monitoring.
Adverse Event Details
A significant risk, particularly during initiation
Respiratory Depression and dose titration, due to its long and variable

half-life.

) Methadone can prolong the QTc interval,
QTc Interval Prolongation ) ) ) ) )
increasing the risk of cardiac arrhythmias.[1]

A systematic review identified nausea (60%),
Common Side Effects vomiting (45%), and drowsiness (35%) as the

most common side effects.[8]

Experimental Protocols
Radioligand Binding Assay for Methadone (NMDA
Receptor)

Objective: To determine the binding affinity of methadone for the NMDA receptor.
Methodology:

 Membrane Preparation: Brain tissue (e.g., from rats) is homogenized in an ice-cold buffer
(e.g., 50 mM Tris-HCI, pH 7.4). The homogenate is then centrifuged, and the resulting pellet
containing the cell membranes is washed and resuspended in an assay buffer.

» Binding Assay: The prepared membranes are incubated with a radiolabeled ligand specific
for the NMDA receptor (e.g., [](H]MK-801) and varying concentrations of unlabeled
methadone.

» Separation and Quantification: The reaction is terminated by rapid filtration to separate the
bound from the unbound radioligand. The radioactivity of the filter-bound complex is then
measured using a scintillation counter.
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» Data Analysis: The concentration of methadone that inhibits 50% of the specific binding of
the radioligand (IC50) is calculated. The binding affinity (Ki) can then be determined using
the Cheng-Prusoff equation.[13]

Preparation Binding Assay Data Analysis
Incubation with

Brain Tlgsue Centnfugguon Membrane [3H]MK-801 & Rapid Filtration SC'"U”a.IIOn IC50 Determination Ki Calculation
Homogenization & Washing Suspension Methadone Counting

Click to download full resolution via product page

Caption: Workflow for a radioligand binding assay.

Oliceridine Clinical Trial Protocol for Postoperative Pain
(APOLLO Studies)

Objective: To evaluate the efficacy and safety of oliceridine for the management of moderate-
to-severe acute postoperative pain.

Methodology:

» Study Design: Phase lll, multicenter, randomized, double-blind, placebo- and active-
controlled trials (e.g., APOLLO-1 and APOLLO-2).[3][6]

» Patient Population: Adults experiencing moderate-to-severe pain following a surgical
procedure (e.g., bunionectomy, abdominoplasty).[3][6]

o Treatment Arms: Patients are randomized to receive intravenous (V) oliceridine at different
doses, IV morphine (active comparator), or placebo.[3][6]

» Dosing Regimen: Treatment is typically initiated with a loading dose followed by demand
doses administered via patient-controlled analgesia (PCA) with a specified lockout interval.

[3][6]
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o Efficacy Assessment: The primary efficacy endpoint is often the proportion of treatment
responders, defined by a clinically meaningful reduction in pain intensity over a specified
period (e.g., 48 hours). Pain intensity is typically measured using a numeric rating scale
(NRS).[3]

o Safety Assessment: Safety and tolerability are assessed by monitoring adverse events, with
a particular focus on respiratory events (e.g., respiratory safety burden) and gastrointestinal
events (e.g., nausea, vomiting).[3]

Patient Recruitment
(Postoperative Pain)

Morphine
(Active Control)
IV Administration
(Loading Dose + PCA)

'y

Efficacy Assessment Safety Assessment
(Pain Scores) (Adverse Events)

Oliceridine Placebo
(Multiple Doses) (Control)

Click to download full resolution via product page

Caption: A typical clinical trial workflow for postoperative pain studies.
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Conclusion

TRV-7019 (Oliceridine) and methadone represent two distinct approaches to opioid-based
analgesia. Oliceridine's G protein bias at the p-opioid receptor offers the potential for a wider
therapeutic window, with clinical data suggesting comparable analgesia to morphine but with
an improved safety profile regarding respiratory and gastrointestinal side effects. Methadone's
dual action as a p-opioid agonist and NMDA receptor antagonist provides a unique advantage
iIn managing complex pain states, including neuropathic pain.

The choice between these agents in a clinical or research setting will depend on the specific
therapeutic goal. Oliceridine may be a valuable option for managing acute pain where
minimizing opioid-related adverse events is a priority. Methadone remains a critical tool for
chronic pain, particularly when a neuropathic component is present, and for opioid
maintenance therapy. Further head-to-head clinical trials are warranted to directly compare the
efficacy and safety of oliceridine and methadone in various pain populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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